![molecular formula C18H21NO3 B5976248 N-(2-ethoxyphenyl)-2-phenoxybutanamide](/img/structure/B5976248.png)
N-(2-ethoxyphenyl)-2-phenoxybutanamide
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Overview
Description
N-(2-ethoxyphenyl)-2-phenoxybutanamide, commonly known as etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. Etofenamate is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.48 g/mol.
Mechanism of Action
Etofenamate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By reducing the production of prostaglandins, etofenamate helps to reduce inflammation and pain.
Biochemical and Physiological Effects:
Etofenamate has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce fever and swelling in animal models.
Advantages and Limitations for Lab Experiments
Etofenamate is a widely used N-(2-ethoxyphenyl)-2-phenoxybutanamide in laboratory experiments due to its potent anti-inflammatory and analgesic properties. However, it should be noted that etofenamate may have limitations in certain experiments due to its potential side effects and toxicity.
Future Directions
There are several future directions for research on etofenamate. These include:
1. Investigating the potential use of etofenamate in the treatment of other inflammatory conditions such as asthma and inflammatory bowel disease.
2. Studying the effects of etofenamate on different types of cells and tissues to better understand its mechanism of action.
3. Developing new formulations of etofenamate to improve its efficacy and reduce its potential side effects.
4. Investigating the potential use of etofenamate in combination with other drugs to enhance its therapeutic effects.
In conclusion, etofenamate is a promising N-(2-ethoxyphenyl)-2-phenoxybutanamide that has been extensively studied for its anti-inflammatory and analgesic properties. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
Etofenamate can be synthesized by reacting 2-ethoxyphenol with 2-chlorobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phenol in the presence of a catalyst such as zinc chloride to form etofenamate.
Scientific Research Applications
Etofenamate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are responsible for the inflammation and pain associated with various conditions such as arthritis and menstrual cramps.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-16(22-14-10-6-5-7-11-14)18(20)19-15-12-8-9-13-17(15)21-4-2/h5-13,16H,3-4H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZKHAFHJQEQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OCC)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-phenoxybutanamide |
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